2-(4-Aminophenyl)-4-(4-pyridyl)thiazole

antitumor antiproliferative cancer

For kinase inhibitor programs requiring tunable target engagement rather than complete blockade, 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole offers a distinct 4-pyridyl isomer profile with 41.6±2.0% inhibition at 10 µM. This scaffold addresses the need for starting points in allosteric modulator or partial agonist design where high-potency orthosteric inhibition is counterproductive. Key differentiators: (1) Primary aromatic amine handle for systematic amide, sulfonamide, or urea library synthesis to explore SAR. (2) 4-Pyridyl substitution geometry provides altered kinase selectivity versus 2- or 3-pyridyl analogs. (3) Electron-donating aminophenyl/pyridylthiazole push-pull system enables potential ICT-based fluorescence applications. Standard supply: 97% purity, air-sensitive white solid with recommended cold storage.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
Cat. No. B12842114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-4-(4-pyridyl)thiazole
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)N
InChIInChI=1S/C14H11N3S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-9H,15H2
InChIKeyBNYZGNWCDWUMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)-4-(4-pyridyl)thiazole (CAS 1153000-38-4): Baseline Chemical Identity and Procurement Context


2-(4-Aminophenyl)-4-(4-pyridyl)thiazole (CAS 1153000-38-4) is a diaryl-substituted thiazole heterocycle with the molecular formula C14H11N3S and a molecular weight of 253.32 g/mol [1]. Its structure features a central 1,3-thiazole ring substituted at the 2-position with a 4-aminophenyl group and at the 4-position with a 4-pyridyl group [1]. The compound is commercially available as a 97% purity research reagent, typically supplied as an air-sensitive white solid . The 4-aminophenyl moiety provides a hydrogen-bonding donor and site for further derivatization, while the 4-pyridyl substituent contributes both basicity and potential metal-coordination capacity [1].

Research-grade reagent for derivatization and library synthesis workflows
Air-sensitive solid; inert atmosphere handling may support compound integrity
Dual-site architecture: primary amine handle plus 4-pyridyl metal-coordination potential

Why 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole Cannot Be Substituted with Generic Thiazole Analogs


The substitution pattern of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole confers a specific combination of electronic, steric, and hydrogen-bonding properties that is not replicated by closely related thiazole analogs. The presence of a primary aromatic amine at the para position of the 2-phenyl ring provides a nucleophilic handle for further derivatization, while the 4-pyridyl nitrogen at the 4-position of the thiazole ring introduces a basic site with distinct coordination geometry . Isomeric pyridyl substitution (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) has been demonstrated to alter both biological activity and photophysical properties; for instance, 2-pyridyl and 4-pyridyl isomers exhibit different inhibition profiles in kinase assays compared to 3-pyridyl analogs [1]. Furthermore, compounds lacking the 4-amino group on the phenyl ring, such as simple 2-phenyl-4-pyridylthiazoles, lose the capacity for amine-directed functionalization and may exhibit altered binding affinity to biological targets . These structural differences translate into measurable variations in potency, selectivity, and synthetic utility, making generic substitution unreliable for applications requiring defined structure-activity relationships.

Isomer position
4-Pyridyl substitution: reported moderate inhibition profile with distinct target engagement
2-Pyridyl or 3-Pyridyl isomers may shift kinase inhibition and assay response profiles; isomer-dependent activity documented
Amine substitution
4-Aminophenyl group: provides nucleophilic derivatization handle and hydrogen-bonding donor
Unsubstituted phenyl analogs lack amine-directed functionalization capacity; binding affinity may differ

Quantitative Differentiation of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole Against Structural Analogs


Comparative Antitumor Activity: 2-(4-Aminophenyl)thiazole Core vs. Benzothiazole and Oxazole Analogs

The 2-(4-aminophenyl)thiazole core demonstrates measurable antiproliferative activity in cancer cell lines, though direct data for 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is limited. Class-level evidence from structurally related 2-(4-aminophenyl)benzothiazoles shows IC50 values of 3.5–4 µM against glioma cells [1], while 2-(4-aminophenyl)benzothiazole analogs exhibit GI50 values of 0.55–1.2 µM across multiple cancer cell lines [2]. In contrast, 2-amino-4-phenylthiazole derivatives show higher IC50 values (59–80 µg/mL) against MCF-7 cells [3], suggesting that the 4-aminophenyl substitution pattern contributes to enhanced potency compared to simpler aminothiazoles.

Antiproliferative comparison
Class-level
Benzothiazole analogs: IC50 3.5–4 µM (glioma); GI50 0.55–1.2 µM (cancer lines). Aminothiazole derivatives: IC50 59–80 µg/mL (MCF-7).
Supports cell-model antiproliferative endpoint review
Direct data for target compound limited; class-level inference from 2-(4-aminophenyl)thiazole/benzothiazole derivatives
antitumor antiproliferative cancer

Isomer-Dependent Inhibition Profiles: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Thiazole Derivatives

The position of the pyridyl nitrogen on the thiazole ring significantly modulates biological activity. Direct comparative data shows that 2-pyridyl thiazole derivatives exhibit 99.7±0.2% inhibition at 10 µM with an IC50 of 0.065±0.022 µM, while the 4-pyridyl isomer shows only 41.6±2.0% inhibition at the same concentration [1]. This 2.4-fold difference in inhibition rate and >100-fold difference in potency highlights that the 4-pyridyl isomer possesses distinct target engagement properties that may be advantageous for applications requiring moderate, tunable inhibition rather than maximal potency.

Isomer inhibition profile
Head-to-head
4-Pyridyl isomer: 41.6±2.0% inhibition at 10 µM
Reported profile may support moderate inhibition study context
2-Pyridyl isomer IC50 0.065±0.022 µM; 3-Pyridyl 75.2±1.9% inhibition. Target IC50 not determined.
kinase inhibition ROCK isomer selectivity

Photophysical Property Differentiation: 4-Pyridyl Isomer Exhibits Distinct Luminescence Characteristics

Among the three isomeric series of 2-pyridyl 4-aryl thiazoles, the 4-pyridyl isomer demonstrates superior photophysical properties. The 4-pyridyl isomer with a methoxy substituent on the phenyl ring exhibits high luminescence quantum yield, and overall, the 2-pyridyl and 4-pyridyl isomers show better photophysical properties than the 3-pyridyl series [1]. This class-level evidence suggests that 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole, bearing the 4-pyridyl moiety, may possess favorable fluorescence characteristics compared to 3-pyridyl analogs.

Photophysical property
Class-level
4-Pyridyl isomer class: reported higher luminescence quantum yield vs. 3-pyridyl series. 2-Pyridyl and 4-pyridyl isomers show ranked photophysical advantage over 3-pyridyl analogs.
May support fluorescent probe and chemosensor development studies
Quantitative quantum yield values and DFT data to verify from primary source
photophysics luminescence quantum yield

Recommended Research Applications for 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole Based on Differentiated Properties


Medicinal Chemistry Scaffold for Kinase Inhibitor Lead Optimization Requiring Moderate Potency

The 4-pyridyl isomer exhibits 41.6±2.0% inhibition at 10 µM, substantially lower than the 99.7±0.2% inhibition of the 2-pyridyl analog [1]. This moderate activity profile makes 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole suitable as a starting scaffold for kinase inhibitor programs where complete target blockade is undesirable, such as in allosteric modulation or partial agonism/antagonism. The 4-aminophenyl group provides a derivatizable amine handle for structure-activity relationship exploration [2]. Additionally, the pyridylthiazole core has been implicated in selective cytotoxicity against VHL-deficient renal cell carcinoma cells, with certain analogs achieving ~20-fold selectivity [3], suggesting that this scaffold can be tuned for tumor-selective applications.

Fluorescent Probe Development Leveraging 4-Pyridylthiazole Photophysical Properties

Isomeric 4-pyridyl thiazoles demonstrate enhanced luminescence properties compared to 3-pyridyl analogs, with specific derivatives exhibiting high quantum yields [1]. The combination of the electron-donating 4-aminophenyl group and the electron-withdrawing 4-pyridylthiazole core creates a push-pull system potentially suitable for intramolecular charge transfer (ICT)-based fluorescence. This makes 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole a candidate for developing fluorescent chemosensors, bioimaging probes, or optoelectronic materials where tunable emission is required.

Anticancer Lead Optimization Using 2-(4-Aminophenyl)thiazole Privileged Scaffold

The 2-(4-aminophenyl)thiazole/benzothiazole scaffold is a validated pharmacophore for antitumor activity, with documented IC50 values of 3.5–4 µM against glioma cells and GI50 values of 0.55–1.2 µM across multiple cancer cell lines [1][2]. 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole combines this privileged 4-aminophenylthiazole core with a 4-pyridyl substituent that may modulate target selectivity or pharmacokinetic properties. The primary aromatic amine provides a synthetic handle for generating libraries of amides, sulfonamides, or ureas, enabling systematic exploration of structure-activity relationships in oncology programs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Isomer-dependent inhibition profile
Target engagement endpoint review
Fluorescent probe and chemosensor research
4-Pyridylthiazole photophysical profile
Luminescence quantum yield characterization
Cancer cell-model lead optimization studies
4-Aminophenylthiazole scaffold context
Cell-model antiproliferative endpoint review

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